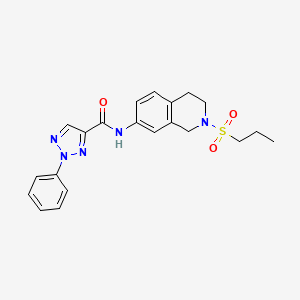

2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide is an organic compound known for its complex structure and potential applications across various fields. It boasts a fused triazole and tetrahydroisoquinoline core, presenting a blend of both structural rigidity and flexibility that makes it an attractive candidate for numerous scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide can involve multiple steps:

Formation of Tetrahydroisoquinoline Intermediate: : This is typically done via Pictet-Spengler reaction using phenylacetaldehyde and an amine.

Introduction of Propylsulfonyl Group: : Alkylation of the amine with a suitable sulfonyl chloride.

Triazole Formation: : Cyclization with azides or alkyne derivatives under click chemistry conditions.

Amidation: : Coupling the resulting intermediate with a carboxamide derivative, often under dehydrating conditions to ensure high yields.

Industrial Production Methods: Industrial production scales up these methods with optimizations in yields and conditions, often using continuous flow reactors to maintain consistent reaction environments and enhance safety measures due to the compound's reactive nature.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, leading to the formation of oxidized sulfonyl groups.

Reduction: : Reduction of the triazole ring can yield various derivatives with potential biological activity.

Substitution: : Electrophilic or nucleophilic substitutions on the phenyl ring can introduce various functional groups, modifying its chemical properties.

Common Reagents and Conditions

Oxidation: : Often carried out using reagents like hydrogen peroxide or potassium permanganate.

Reduction: : Involves reagents such as lithium aluminium hydride or sodium borohydride.

Substitution: : Utilizes reagents like chlorinating agents, alkyl halides, or nitrating mixtures.

Major Products: Depending on the reaction type, products can range from oxidized derivatives, reduced triazole analogs, to various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Used as a precursor in the synthesis of complex organic molecules.

Studied for its potential in catalytic reactions due to the presence of multiple reactive sites.

Biology

Investigated for its role as a potential therapeutic agent in drug development.

Has shown activity in binding assays, indicating possible uses in targeting specific biological pathways.

Medicine

Explored for its analgesic and anti-inflammatory properties.

Industry

Used in the formulation of specialty chemicals.

Possible applications in material science due to its unique structural properties.

Wirkmechanismus

The compound exerts its effects primarily through interaction with biological targets:

Molecular Targets: : Often interacts with enzymes and receptors due to its triazole ring and sulfonyl group.

Pathways Involved: : Can inhibit or activate pathways related to cellular signaling, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of a triazole ring with a tetrahydroisoquinoline structure. Similar compounds might include:

2-Phenyl-1,2,3-Triazole Derivatives: : Common in pharmaceuticals, but often lack the added complexity of the tetrahydroisoquinoline moiety.

Tetrahydroisoquinoline Derivatives: : Widely studied for their psychoactive properties but do not feature the triazole ring.

Biologische Aktivität

2-Phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole moiety linked to a tetrahydroisoquinoline derivative. The presence of the propylsulfonyl group is also noteworthy as it may influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂S |

| Molecular Weight | 306.39 g/mol |

| CAS Number | Not specified |

| Melting Point | Not available |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing triazole and isoquinoline structures have shown to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis.

- Mechanism of Action : The inhibition of TS leads to apoptosis and cell cycle arrest in cancer cells. In vitro studies have demonstrated IC₅₀ values ranging from 1.1 µM to 4.24 µM for various derivatives against MCF-7 and HepG2 cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar triazole derivatives have exhibited activity against common pathogens like Escherichia coli and Staphylococcus aureus.

- Inhibition Studies : Some compounds showed good inhibition rates with minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents .

Case Studies

Several studies have explored the biological activity of related compounds:

- Anticancer Studies :

- Antimicrobial Studies :

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often correlates with their structural features:

- Triazole Ring : Essential for interaction with target enzymes.

- Substituents on Isoquinoline : Influence lipophilicity and bioavailability.

Computational studies suggest that modifications in the side chains can enhance binding affinity to biological targets .

Eigenschaften

IUPAC Name |

2-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S/c1-2-12-30(28,29)25-11-10-16-8-9-18(13-17(16)15-25)23-21(27)20-14-22-26(24-20)19-6-4-3-5-7-19/h3-9,13-14H,2,10-12,15H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYNCNZAGOJAMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.